- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752

Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)

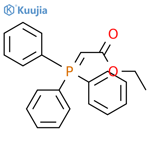

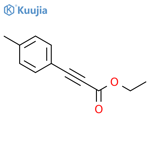

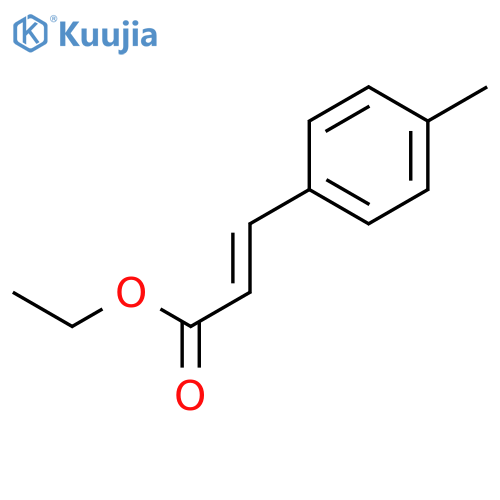

24393-49-5 structure

Nom du produit:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-

- ethyl 3-(4-methylphenyl)prop-2-enoate

- Ethyl (E)-3-(p-methylphenyl)-2-propenoate

- Ethyl (E)-p-methylcinnamate

- Ethyl (E)-3-(4-methylphenyl)-2-propenoate

- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

- 4-Methylcinnamic acid ethyl ester

- 20511-20-0

- GS-6767

- H10135

- MFCD00182491

- DB-360283

- (E)-Ethyl 3-(p-tolyl)acrylate

- Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #

- Ethyl 4-methylcinnamate

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester

- (E)-Ethyl3-(p-tolyl)acrylate

- (E)-ethyl 3-p-tolylacrylate

- A12244

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-

- Ethyl 3-(4-methylphenyl)propenoate

- ethyl (E)-3-(4-methylphenyl)prop-2-enoate

- AKOS006242257

- (E)-3-(p-tolyl)-acrylic acid ethyl ester

- AC-6964

- Ethyl 3-(p-tolyl)acrylate

- EN300-1453819

- 24393-49-5

- ethyl 3-(4-methylphenyl)acrylate

- InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8

- NSC-338436

- CHEMBL4065028

- Ethyl-4-methyl cinnamate

- Cinnamic acid, p-methyl-, ethyl ester

- NSC338436

- (e)-ethyl 3-(4-methylphenyl)acrylate

- ethyl p-methylcinnamate

- Z54083206

- SCHEMBL1894062

- Ethyl (e)-4-methylcinnamate

- CS-0308791

- EN300-132635

-

- Piscine à noyau: InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+

- La clé Inchi: IMKVSWPEZCELRM-CMDGGOBGSA-N

- Sourire: CCOC(=O)/C=C/C1=CC=C(C)C=C1

Propriétés calculées

- Qualité précise: 190.09942

- Masse isotopique unique: 190.099379685g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 4

- Complexité: 200

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 1

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.4

- Surface topologique des pôles: 26.3Ų

Propriétés expérimentales

- Dense: 1.038±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilité: Très légèrement soluble (0,3 G / l) (25 ºC),

- Le PSA: 26.3

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Store at recommended temperature

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453819-1.0g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 1.0g |

$728.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-10.0g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 10.0g |

$3131.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-0.25g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 0.25g |

$670.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-100mg |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1453819-250mg |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1453819-500mg |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 500mg |

$699.0 | 2023-09-29 | ||

| Ambeed | A208771-25g |

(E)-Ethyl 3-(p-tolyl)acrylate |

24393-49-5 | 97% | 25g |

$828.0 | 2024-04-20 | |

| Enamine | EN300-1453819-2.5g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 2.5g |

$1428.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-0.1g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 0.1g |

$640.0 | 2023-07-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-250MG |

Ethyl (E)-3-(p-Tolyl)acrylate |

24393-49-5 | >98.0%(GC) | 250mg |

¥290.00 | 2024-04-17 |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C

Référence

- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C

Référence

- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

Référence

- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Référence

- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C

Référence

- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416

Synthetic Routes 8

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

Référence

- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C

Référence

- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C

Référence

- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Référence

- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Référence

- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Référence

- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Référence

- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials

- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester

- Ethyl-di-(2-isopropylphenyl)phosphonoacetate

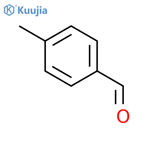

- 4-Methylbenzaldehyde

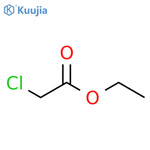

- Ethyl bromoacetate

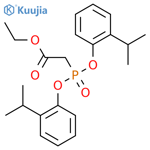

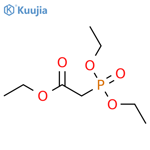

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

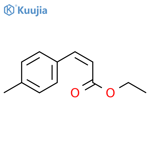

- p-tolyl-propynoic acid ethyl ester

- Triethyl phosphonoacetate

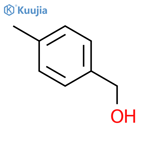

- 4-Methylbenzyl alcohol

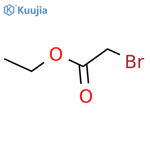

- ethyl 2-chloroacetate

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Littérature connexe

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate) Produits connexes

- 7780-06-5(Isopropyl cinnamate)

- 20754-20-5(methyl (2E)-3-(4-methylphenyl)prop-2-enoate)

- 103-26-4(Methyl cinnamate)

- 7778-83-8(Propyl cinnamate)

- 1754-62-7(methyl-3-phenylprop-2-enoate)

- 103-36-6(Ethyl cinnamate)

- 103-54-8(Cinnamyl acetate)

- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)

- 1866-31-5(Allyl cinnamate)

- 122-69-0(2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

Pureté:99%

Quantité:25g

Prix ($):745.0